N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where furan-2-ylmethylamine reacts with an activated ester or acid chloride derivative of the thiadiazole.
Introduction of the Pivalamide Group: The final step involves the acylation of the amine group with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various N-substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the furan and thiadiazole rings .
Mechanism of Action
The mechanism of action of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with cellular proteins and enzymes. The furan ring can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
Uniqueness
Compared to these similar compounds, N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the thiadiazole ring, which imparts additional reactivity and potential biological activity. The pivalamide group also enhances its stability and solubility, making it more suitable for various applications .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-14(2,3)11(20)16-12-17-18-13(23-12)22-8-10(19)15-7-9-5-4-6-21-9/h4-6H,7-8H2,1-3H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYFZRLHJOXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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